3-[(2-Ethoxyethoxy)methyl]aniline
Overview
Description
3-[(2-Ethoxyethoxy)methyl]aniline is an organic compound with the molecular formula C11H17NO2 It is characterized by an aniline group substituted with a 3-[(2-ethoxyethoxy)methyl] moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-ethoxyethoxy)methyl]aniline typically involves the reaction of aniline with 3-[(2-ethoxyethoxy)methyl]chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline ring is substituted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophiles such as halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or sulfonated aniline derivatives.
Scientific Research Applications
3-[(2-ethoxyethoxy)methyl]aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-ethoxyethoxy)methyl]aniline depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
3-[(2-Methoxyethoxy)methyl]aniline: Similar structure but with a methoxy group instead of an ethoxy group.
3-[(2-Ethoxyethoxy)ethyl]aniline: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 3-[(2-ethoxyethoxy)methyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts. The presence of the ethoxyethoxy group can enhance its solubility and modify its electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
3-(2-ethoxyethoxymethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-13-6-7-14-9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQMKGBVRDJEGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=CC(=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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